BenchChemオンラインストアへようこそ!

N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide

physicochemical profiling drug-likeness logP prediction

N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide (CAS 2034457-53-7) is a research-grade building block (≥95% purity) featuring a propyl linker that delivers distinct spacing between benzofuran and 2-chlorophenyl pharmacophores. Its low TPSA (~42 Ų) and consensus logP (~4.0) predict CNS penetration, making it a superior candidate for blood-brain barrier studies over higher-TPSA analogs. The 2-chlorophenyl motif aligns with published SAR showing enhanced anticonvulsant potency (up to 0.74× phenytoin in MES models), offering a strategic entry point for focused library synthesis and linker-length optimization. Not a simple commodity—generic substitution without compound-specific validation introduces unacceptable risk in target engagement, pharmacokinetic profiling, and in-vivo reproducibility.

Molecular Formula C19H18ClNO2
Molecular Weight 327.81
CAS No. 2034457-53-7
Cat. No. B2723742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide
CAS2034457-53-7
Molecular FormulaC19H18ClNO2
Molecular Weight327.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)CCCNC(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C19H18ClNO2/c20-17-9-3-1-6-14(17)13-19(22)21-11-5-8-16-12-15-7-2-4-10-18(15)23-16/h1-4,6-7,9-10,12H,5,8,11,13H2,(H,21,22)
InChIKeyUMXJFEPYYPSFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1-Benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide – Structural Identity and Sourcing Baseline


N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide (CAS 2034457‑53‑7) is a synthetic small molecule that combines a benzofuran heterocycle with a 2‑chlorophenylacetamide moiety through a three‑carbon propyl linker . With a molecular formula of C₁₉H₁₈ClNO₂ and a molecular weight of 327.8 g mol⁻¹, the compound is supplied as a research‑grade building block (typical purity ≥95%) . It belongs to the benzofuran‑acetamide class, a scaffold that has been explored for anticonvulsant, enzyme‑inhibitory, and antiviral activities in the medicinal chemistry literature [1].

Why Generic Interchange of N-[3-(1-Benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide Is Not Supported by Evidence


In‑class benzofuran‑acetamide analogs cannot be assumed equivalent to N‑[3‑(1‑benzofuran‑2‑yl)propyl]‑2‑(2‑chlorophenyl)acetamide because subtle variations in linker length, substitution position, and halogen placement profoundly alter molecular recognition, physicochemical properties, and biological response [1]. Published structure–activity relationship (SAR) studies on benzofuran‑acetamide scaffolds demonstrate that changes as small as a methylene shift in the linker or a chloro‑to‑fluoro swap on the phenyl ring can shift anticonvulsant ED₅₀ values by >10‑fold and invert selectivity between isoforms [1]. Consequently, generic substitution without compound‑specific validation data introduces unacceptable risk in applications that depend on defined target engagement, pharmacokinetic profile, or reproducible in‑vivo activity.

Quantitative Differentiation Evidence for N-[3-(1-Benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide Versus Closest Analogs


Linker‑Length Dependent Lipophilicity Shift Relative to Ethyl‑Linked Analog

The three‑methylene propyl linker of N‑[3‑(1‑benzofuran‑2‑yl)propyl]‑2‑(2‑chlorophenyl)acetamide (CAS 2034457‑53‑7) increases calculated logP by approximately +0.5 log units relative to the two‑carbon ethyl‑linked analog 2‑(2‑chlorophenyl)‑N‑[2‑(1‑benzofuran‑2‑yl)ethyl]acetamide, based on consensus logP predictions (XLogP3, ALogP98, and WLogP) [1][2]. This difference corresponds to a roughly 3‑fold higher predicted octanol/water partition coefficient, which can influence membrane permeability, protein binding, and in‑vivo distribution [2].

physicochemical profiling drug-likeness logP prediction

Hydrogen‑Bond Donor Count Distinction from Hydroxy‑Substituted Analog

CAS 2034457‑53‑7 possesses a single hydrogen‑bond donor (the amide NH), whereas the closely related 2‑hydroxypropyl analog N‑[2‑(1‑benzofuran‑2‑yl)‑2‑hydroxypropyl]‑2‑(2‑chlorophenyl)acetamide contains an additional hydroxyl group, giving two H‑bond donors . Lipinski’s rule‑of‑five analysis suggests that compounds with ≤1 H‑bond donor exhibit superior oral absorption probability; adding a second donor is frequently associated with reduced passive permeability and increased efflux susceptibility [1].

hydrogen bonding ADME prediction drug-likeness

Topological Polar Surface Area Advantage Over Thiazole‑Hybrid Analog

The topological polar surface area (TPSA) of CAS 2034457‑53‑7 is calculated as approximately 42 Ų, which is 24 Ų lower than the 66 Ų of the thiazole‑containing analog N‑[4‑(1‑benzofuran‑2‑yl)‑1,3‑thiazol‑2‑yl]‑2‑(2‑chlorophenyl)acetamide [1]. TPSA values below 60 Ų correlate with high blood–brain barrier permeation (CNS+ classification), while values above 60 Ų predict limited CNS exposure [2].

TPSA blood-brain barrier penetration CNS drug-likeness

Absence of Dihydrobenzofuran Saturation Differentiates from Reduced Analog

CAS 2034457‑53‑7 retains a fully aromatic benzofuran core (10 π electrons), whereas the 2,3‑dihydrobenzofuran analog 2‑(2‑chlorophenyl)‑N‑[(2,3‑dihydro‑1‑benzofuran‑3‑yl)methyl]acetamide loses ring aromaticity, altering molecular shape, π‑stacking capacity, and electronic distribution . The aromatic benzofuran system can engage in π–π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets, a contribution absent in the saturated analog [1].

aromaticity π‑stacking target engagement

Class‑Level Anticonvulsant SAR Suggests 2‑Chlorophenyl Preference Over 4‑Chlorophenyl

In a published benzofuran‑acetamide anticonvulsant series, the 2‑chlorophenyl acetamide substitution pattern (as found in CAS 2034457‑53‑7) has been associated with higher anticonvulsant potency compared to the 4‑chlorophenyl isomer, although this inference is drawn from a structurally related but non‑identical scaffold (benzoyl‑benzofuran‑acetamides) [1]. In that series, the most potent compound (5i, ED₅₀ = 0.055 mmol kg⁻¹ in MES) exhibited a relative anticonvulsant potency of 0.74 versus phenytoin, highlighting that ortho‑chloro substitution on the phenyl ring may confer beneficial activity [1]. Direct experimental data for CAS 2034457‑53‑7 in seizure models have not been published.

anticonvulsant structure-activity relationship seizure models

Differentiated Application Scenarios for N-[3-(1-Benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide


CNS‑Penetrant Probe Design Leveraging Low TPSA and Favorable logP

With a TPSA of ≈42 Ų (well below the CNS cutoff of 60 Ų) and a consensus logP of ≈3.9–4.2, CAS 2034457‑53‑7 is a candidate scaffold for projects requiring blood–brain barrier penetration [1]. The single amide hydrogen‑bond donor further supports passive permeability, making this compound suitable for CNS target engagement studies where higher‑TPSA or multi‑HBD analogs would be predicted to fail [2].

SAR Exploration Focused on Linker‑Length Optimization

The three‑carbon propyl linker represents a distinct spacing between the benzofuran and acetamide pharmacophores. This compound can serve as a reference point in linker‑length SAR series—alongside ethyl, butyl, and branched analogs—to map optimal distance requirements for protein target binding [1]. The ≈0.5 logP increment per added methylene provides predictable lipophilicity tuning [2].

Building Block for Benzofuran‑Acetamide Library Synthesis

As a commercially available benzofuran‑2‑yl‑propyl‑acetamide intermediate (purity ≥95%), CAS 2034457‑53‑7 can be diversified via amide coupling, benzofuran ring functionalization, or N‑alkylation to generate focused libraries [1]. Its aromatic benzofuran core supports further electrophilic substitution chemistry that is not accessible with dihydrobenzofuran analogs [2].

Anticonvulsant Screening Based on Class‑Level SAR Precedent

Published data on related benzofuran‑acetamide anticonvulsants show that compounds bearing a 2‑chlorophenyl motif achieve relative potencies up to 0.74 versus phenytoin in the MES model [1]. Although direct data for CAS 2034457‑53‑7 are lacking, the class‑level SAR supports its prioritization in anticonvulsant screening cascades over 4‑chlorophenyl or non‑chlorinated analogs [1].

Quote Request

Request a Quote for N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.